molecular formula C20H20ClN3O2S B2398288 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide CAS No. 897456-89-2

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide

Cat. No.: B2398288
CAS No.: 897456-89-2
M. Wt: 401.91
InChI Key: VBYRTVWNWBJUGG-UHFFFAOYSA-N
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide is a complex organic compound that features a combination of imidazole, thioether, and benzamide functional groups

Mechanism of Action

Target of Action

It’s known that many imidazole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that imidazole derivatives possess various biological activities . The compound likely interacts with its targets, causing changes that lead to its biological effects.

Biochemical Pathways

Imidazole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

It’s known that imidazole derivatives possess various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Benzamide Formation: The final step involves the reaction of the thioether-imidazole intermediate with 2-ethoxybenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide
  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-hydroxybenzamide
  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-fluorobenzamide

Uniqueness

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide moiety, which can influence its lipophilicity, solubility, and overall pharmacokinetic properties. This structural variation can lead to differences in biological activity and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-2-26-18-6-4-3-5-16(18)19(25)22-11-12-27-20-23-13-17(24-20)14-7-9-15(21)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYRTVWNWBJUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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